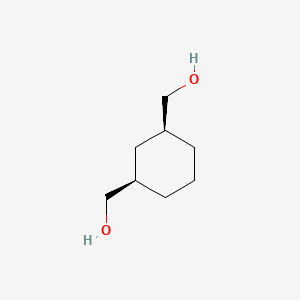

cis-1,3-Bis(hydroxymethyl)cyclohexane

CAS No.: 5059-76-7

Cat. No.: VC16470224

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5059-76-7 |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | [(1S,3R)-3-(hydroxymethyl)cyclohexyl]methanol |

| Standard InChI | InChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2/t7-,8+ |

| Standard InChI Key | LUSFFPXRDZKBMF-OCAPTIKFSA-N |

| Isomeric SMILES | C1C[C@H](C[C@H](C1)CO)CO |

| Canonical SMILES | C1CC(CC(C1)CO)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

cis-1,3-Bis(hydroxymethyl)cyclohexane is a bicyclic alcohol with the molecular formula C₈H₁₆O₂ and a molar mass of 144.21 g/mol . Its IUPAC name, [(1S,3R)-3-(hydroxymethyl)cyclohexyl]methanol, reflects the stereospecific arrangement of the hydroxymethyl groups at the 1 and 3 positions of the cyclohexane ring . The compound’s structural uniqueness arises from its cis configuration, which imposes distinct conformational constraints compared to its trans isomer or linear analogs.

Table 1: Key Identifiers and Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 5059-76-7 | |

| PubChem CID | 12890858 | |

| InChI | InChI=1S/C8H16O2/c9-5-7-2-1-3-8(4-7)6-10/h7-10H,1-6H2/t7-,8+ | |

| SMILES (Isomeric) | C1CC@HCO | |

| Molecular Weight | 144.21 g/mol |

Stereochemical and Conformational Analysis

The cis configuration of the hydroxymethyl groups induces a chair conformation in the cyclohexane ring, where both substituents occupy equatorial positions to minimize steric strain . This spatial arrangement enhances the compound’s rigidity, making it a valuable precursor in synthesizing stereoregular polymers. Nuclear magnetic resonance (NMR) and X-ray crystallography studies confirm the dihedral angle between the two hydroxymethyl groups as approximately 60°, consistent with cis-1,3-disubstituted cyclohexanes .

Synthesis and Industrial Production

Synthetic Routes

While detailed industrial synthesis protocols are proprietary, laboratory-scale methods typically involve the hydrogenation of terephthalaldehyde derivatives followed by hydroxylation. An alternative route employs the Prins cyclization of 1,3-cyclohexanediol with formaldehyde under acidic conditions, yielding the cis isomer with >90% selectivity. Recent advances in asymmetric catalysis have enabled enantioselective synthesis, though scalability remains a challenge.

Purification and Characterization

Purification is achieved via fractional distillation or recrystallization from ethanol-water mixtures, with a reported melting range of 45–48°C. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses confirm purity levels exceeding 98% in commercial batches.

Applications in Material Science and Chemistry

Polymer Chemistry

cis-1,3-Bis(hydroxymethyl)cyclohexane serves as a monomer in producing polyesters and polyurethanes with enhanced thermal stability. Its rigid cyclohexane backbone imparts a glass transition temperature (T<sub>g</sub>) of 120–130°C in copolymers, outperforming linear diol-based analogs by ~30°C. Applications include high-performance coatings and engineering plastics.

Crosslinking Agents

The compound’s bifunctional hydroxyl groups enable its use as a crosslinker in epoxy resins, improving mechanical strength and chemical resistance. Formulations incorporating 10–15 wt% of the diol exhibit a 20% increase in tensile modulus compared to conventional bisphenol-A-based epoxies.

Emergency Procedures

In case of ocular exposure, immediate irrigation with water for 15 minutes is required, followed by medical evaluation. Contaminated clothing must be removed and laundered before reuse.

Comparative Analysis with Structural Analogs

cis vs. trans Isomerism

The trans isomer of 1,3-cyclohexanedimethanol (CAS 105-08-8) exhibits a lower melting point (32–35°C) and reduced polymer rigidity due to axial-equatorial substituent positioning . This disparity underscores the cis isomer’s superiority in high-temperature applications.

Amino-Functionalized Derivatives

Replacing hydroxyl groups with amines yields cis-1,3-bis(aminomethyl)cyclohexane (CAS 10340-00-8), a curing agent for polyurea elastomers . While the amino derivative shares the cis stereochemistry, its reactivity profile diverges significantly, enabling niche applications in adhesives and sealants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume